
6,6-Diethyl-fulvene
Overview
Description
6,6-Diethyl-fulvene is a useful research compound. Its molecular formula is C10H14 and its molecular weight is 134.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Reactivity
Cycloaddition Reactions
6,6-Diethyl-fulvene participates in cycloaddition reactions due to its reactive π-system. It can act as a diene or dienophile in Diels-Alder reactions, providing access to complex cyclic structures. For instance, fulvenes have been shown to engage in [4+2] cycloadditions with electron-deficient dienophiles, leading to the formation of cycloadducts that can be further functionalized .
Nucleophilic Additions
The compound exhibits significant reactivity towards nucleophiles at the C-6 position. This reactivity can lead to various substitution reactions, including alkylation and cyclopropanation. The presence of electron-donating groups on the fulvene enhances its nucleophilicity, facilitating these reactions .
Material Science Applications
Polymer Chemistry
Due to its unique structural properties, this compound can be used as a building block in polymer synthesis. Its ability to participate in radical polymerization makes it suitable for creating novel polymeric materials with specific mechanical and thermal properties. Research indicates that polymers derived from fulvenes exhibit enhanced thermal stability and mechanical strength compared to conventional polymers .
Light-Emitting Diodes (LEDs)
Fulvenes have been explored for use in organic light-emitting diodes (OLEDs). The photophysical properties of this compound allow for efficient light emission when incorporated into OLED structures. This application is particularly promising for developing next-generation display technologies due to the compound's tunable emission spectra .
Case Studies and Research Findings
Chemical Reactions Analysis
Diels–Alder Reactions
6,6-Diethyl-fulvene acts as a π-system component in [4+2] cycloadditions. The ethyl substituents enhance nucleophilicity by donating electron density to the fulvene core, enabling reactions with electron-deficient dienophiles like maleimides .
Dienophile | Reaction Rate | Transition State Stabilization | Product |
---|---|---|---|
Maleimide | Moderate | Enhanced by EDG (ethyl groups) | Bicyclic adduct |
Nitroalkenes | Slow | Steric hindrance dominates | Partially substituted |
The reaction rate depends on electronic and steric factors:
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Electron-donating groups (EDG) at C6 stabilize the transition state, accelerating reactivity .
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Steric bulk from ethyl groups can reduce reaction efficiency with bulky dienophiles .
[6+2] and [6+4] Cycloadditions
In the presence of organocatalysts (e.g., diphenylprolinol silyl ether), this compound participates in enantioselective intramolecular [6+2] cycloadditions. This forms tricyclopentanoids, precursors to natural products like triquinanes .
Example Reaction Pathway :
Alkylation and Cyclopropanation
This compound reacts with nucleophiles (e.g., Grignard reagents) at the exocyclic C6 position. Ethyl groups moderate reactivity by balancing steric bulk and electron donation:
Nucleophile | Site of Attack | Product | Yield |
---|---|---|---|
RMgX (Grignard) | C6 | 6-Alkylated fulvene | 60–80% |
Nitronate anions | C6 | Spiro[2.4]hepta-4,6-dienes | 45–70% |
Mechanism :
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Nucleophile attacks the electron-rich exocyclic C6 carbon.
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Cyclopropanation occurs via conjugate addition, forming spiro compounds .
Electrophilic Aromatic Substitution (EAS)
The cyclopentadienyl ring undergoes electrophilic attack at C1, though steric hindrance from ethyl groups limits regioselectivity :
Electrophile | Conditions | Major Product | Notes |
---|---|---|---|
Singlet oxygen | Low temperature (−55°C) | Enol lactones | Reactive intermediates trapped |
Ozone | Room temperature | Epidioxide derivatives | Stable at RT |
Reduction
This compound is reduced by LiAlH₄ to yield 1,2-dihydrofulvenes, retaining the ethyl substituents :
Oxidation
Exposure to oxygen generates peroxides or epoxides, with products depending on the electronic environment :
Oxidizing Agent | Product | Stability |
---|---|---|
Singlet oxygen | Enol lactone | Stable at low temps |
Ozone | Epidioxide | Isolable at RT |
Kinetic and Mechanistic Insights
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Electronic Effects : Ethyl groups stabilize the fulvene’s HOMO, increasing reactivity toward electron-deficient partners .
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Steric Effects : Bulky substituents slow reactions with large dienophiles or electrophiles .
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Solvent Influence : Polar aprotic solvents (e.g., THF) enhance reaction rates by stabilizing charged intermediates .
Properties
CAS No. |
7301-16-8 |
---|---|
Molecular Formula |
C10H14 |
Molecular Weight |
134.22 g/mol |
IUPAC Name |
5-pentan-3-ylidenecyclopenta-1,3-diene |
InChI |
InChI=1S/C10H14/c1-3-9(4-2)10-7-5-6-8-10/h5-8H,3-4H2,1-2H3 |
InChI Key |
XDCVKINZRQNSTP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C1C=CC=C1)CC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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